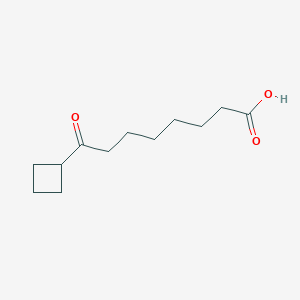
1-Carbamoylmethyl-6-indolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoylmethyl-6-indolecarboxylic acid (CMI) is an organic compound belonging to the class of indolecarboxylic acids. It is a derivative of indole and is known to be involved in various biochemical and physiological processes in the body. CMI is found in a variety of foods, including tea, coffee, and some vegetables. It is also used in laboratory experiments and is known to have both advantages and limitations. In
Wissenschaftliche Forschungsanwendungen
Proteomics Research
In proteomics, 1-Carbamoylmethyl-6-indolecarboxylic acid is utilized as a biochemical tool to study protein interactions and functions. Its unique molecular structure can help in the identification and quantification of proteins, especially when studying post-translational modifications .
Medicinal Chemistry
This compound serves as a building block in medicinal chemistry for the synthesis of potential therapeutic agents. Its indole moiety is a common feature in many drugs, and modifications to its carboxylic acid group can lead to the discovery of new pharmacologically active molecules .
Agricultural Chemistry
In agriculture, researchers explore the use of 1-Carbamoylmethyl-6-indolecarboxylic acid in developing plant growth regulators. The indole structure is similar to that of auxins, a class of plant hormones, suggesting its potential in regulating plant growth and development .
Material Science
The compound’s ability to interact with various materials makes it a candidate for creating novel polymers or coatings with specific properties. Its incorporation into materials could lead to advancements in biodegradable plastics or enhanced barrier properties .
Environmental Science
1-Carbamoylmethyl-6-indolecarboxylic acid: may be investigated for its role in environmental remediation processes. Its chemical structure could be key in binding to pollutants or facilitating the breakdown of hazardous substances in the environment .
Biochemical Research
As a biochemical, this compound is essential in enzymatic studies and metabolic pathway analyses. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and kinetics .
Pharmacology
In pharmacology, 1-Carbamoylmethyl-6-indolecarboxylic acid is of interest for its potential effects on biological pathways. It could be used to modulate receptors or enzymes, leading to new treatments for various diseases .
Synthetic Organic Chemistry
The compound is valuable in synthetic organic chemistry for constructing complex molecules. Its reactive groups allow for selective transformations, enabling the synthesis of diverse organic compounds with potential applications in multiple fields .
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10(14)6-13-4-3-7-1-2-8(11(15)16)5-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQGXSJFDQXMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229734 |
Source


|
| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylmethyl-6-indolecarboxylic acid | |
CAS RN |
885266-80-8 |
Source


|
| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-2-oxoethyl)-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














